D-Glucitol-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucitol-d8 is a reference standard with a CAS number used for unparalleled analytical testing within the food and beverage sector . It is also known as D-Sorbitol-d8 .
Synthesis Analysis
D-Glucitol has been used as a template in the synthesis of non-ionic amphiphiles. Hydrophobic and hydrophilic segments were incorporated on it using click chemistry. The hydrophilic segments were prepared from glycerol using an immobilized Candida antarctica lipase (Novozym-435)-mediated chemoenzymatic approach .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the search results, D-Glucitol has been used as a template in the synthesis of non-ionic amphiphilic constructs .Aplicaciones Científicas De Investigación
Biological Activities of D-Glucans
D-Glucans, including D-Glucitol, have garnered significant interest for their diverse biological activities and technological applications in the chemical and pharmaceutical sectors. Their role in immune system stimulation and potential in treating human diseases through chemical modifications like sulfonylation, carboxymethylation, phosphorylation, or acetylation have been explored. Such modifications can increase solubility and alter biological activities, leading to enhanced anticoagulant, antitumor, antioxidant, and antiviral effects. Future studies focusing on chemically modified D-Glucans with amplified biological effects are deemed crucial in biotechnological fields due to their potential in disease prevention and treatment (Kagimura et al., 2015).
Cardiovascular Disease and 1,5-anhydro-d-glucitol
The serum level of 1,5-anhydro-d-glucitol (1,5-AG), closely related to D-Glucitol, decreases with urinary glucose excretion in hyperglycemia. As a sensitive marker of short-term glycemic control and glucose fluctuation, 1,5-AG's relationship with cardiovascular disease (CVD) is being increasingly studied. Research indicates that 1,5-AG levels are associated with the prevalence of CVD and predict cardiovascular events, particularly in high-risk populations. This highlights the potential of 1,5-AG as a complementary glycometabolic marker to HbA1c, suggesting its use could lead to improved patient prognosis and reduced medical financial burdens through early detection of glucose disorders and quality glucose control (Ikeda & Hiroi, 2019).
Enhancing Incretin Action for Type 2 Diabetes Treatment
The therapeutic potential of enhancing incretin action, which involves the manipulation of D-Glucitol pathways, has been explored for treating type 2 diabetes. Incretin peptides like GLP-1 and GIP play crucial roles in glucose-dependent insulin secretion, beta-cell proliferation, and cytoprotection. Research into GLP-1 receptor agonists and DPP-IV inhibitors, which prevent incretin degradation, shows promising results for diabetes treatment. These findings underscore the need for continued examination of the risk-benefit ratio of new therapies as they undergo clinical evaluation (Drucker, 2003).
Direcciones Futuras
Mecanismo De Acción
Target of Action
D-Glucitol, also known as Sorbitol, primarily targets the enzyme Glucose-6-phosphate isomerase . This enzyme plays a crucial role in the glycolytic pathway, converting glucose-6-phosphate into fructose-6-phosphate .
Mode of Action
The mode of action of D-Glucitol involves its conversion to fructose via the polyol pathway . This conversion is facilitated by the enzyme aldose reductase , which reduces glucose to sorbitol, and sorbitol dehydrogenase , which converts sorbitol to fructose .
Biochemical Pathways
The primary biochemical pathway affected by D-Glucitol is the polyol pathway . This pathway converts glucose to fructose via sorbitol, and it is implicated in multiple diabetic complications . The polyol pathway regulates the glucose-responsive nuclear translocation of Mondo, a Drosophila homologue of ChREBP/MondoA, which directs gene expression for organismal growth and metabolism .
Pharmacokinetics
The related compound, 1,5-anhydro-d-glucitol (1,5-ag), is used as a marker for glycemic variability under mild-to-moderate hyperglycemia
Result of Action
The result of D-Glucitol’s action is the production of fructose from glucose, which can then enter glycolysis or other metabolic pathways . This conversion is part of the body’s response to hyperglycemia and is implicated in diabetic complications .
Action Environment
The action of D-Glucitol can be influenced by various environmental factors. For instance, the activity of the polyol pathway, and thus the action of D-Glucitol, can be affected by glucose levels in the body . High glucose levels can upregulate the polyol pathway, leading to increased conversion of glucose to fructose .
Análisis Bioquímico
Biochemical Properties
D-Glucitol-d8 plays a significant role in various biochemical reactions. It is involved in the polyol pathway, an evolutionarily conserved system for glucose metabolism . In this pathway, this compound is converted to fructose by the enzyme sorbitol dehydrogenase . This reaction is crucial for maintaining energy balance and normal physiological functions in the body .
Cellular Effects
This compound influences various cellular processes. It has been shown to have significant effects on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the entry of SARS-CoV-2 into host cells, suggesting its potential role in viral infections .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. For instance, it can bind to the S2 subunit HR1 structural domain of the SARS-CoV-2 spike protein, inhibiting the formation of S2 subunit 6-HB and affecting the virus-cell membrane fusion process .
Metabolic Pathways
This compound is involved in the polyol pathway, a critical metabolic pathway in the human body . This pathway involves the conversion of glucose to fructose, with this compound serving as an important intermediate .
Transport and Distribution
It is known that this compound can be transported into cells via glucose transporters .
Subcellular Localization
Given its role in the polyol pathway, it is likely to be found in the cytoplasm where this pathway primarily occurs .
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis of D-Glucitol-d8 can be achieved through the reduction of D-Glucose-d8 using a suitable reducing agent.", "Starting Materials": ["D-Glucose-d8", "Reducing agent"], "Reaction": [ "Step 1: Dissolve D-Glucose-d8 in a suitable solvent such as water or methanol.", "Step 2: Add the reducing agent to the solution and stir the mixture for a suitable duration at a suitable temperature.", "Step 3: Isolate the product by filtration or other suitable techniques.", "Step 4: Purify the product using suitable techniques such as column chromatography or recrystallization.", "Step 5: Analyze the product using suitable techniques such as NMR spectroscopy or HPLC to confirm the identity and purity of D-Glucitol-d8." ] } | |
Número CAS |
287962-59-8 |
Fórmula molecular |
C6H14O6 |
Peso molecular |
190.221 |
Nombre IUPAC |
(2R,3R,4R,5S)-1,1,2,3,4,5,6,6-octadeuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2,2D2,3D,4D,5D,6D |
Clave InChI |
FBPFZTCFMRRESA-NHQJSRGRSA-N |
SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Sinónimos |
D-Sorbitol-d8; Glucarinev-d8; Esasorb-d8; Cholaxine-d8; Karion-d8; Sionite-d8; Sionon-d8; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.